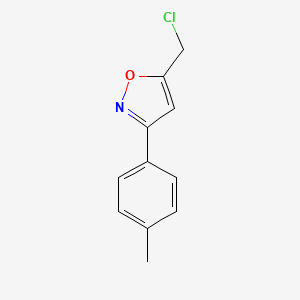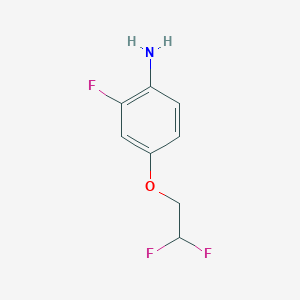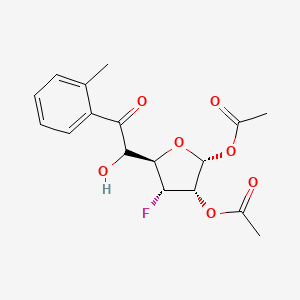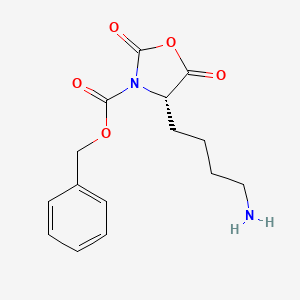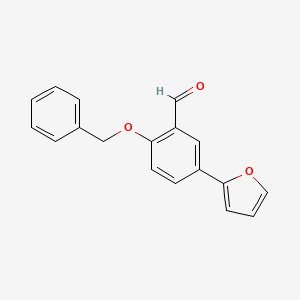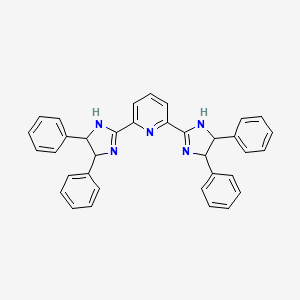
2,6-Bis(4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis(4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)pyridine is a complex organic compound that features a pyridine core substituted with two imidazole rings. This compound is notable for its unique structure, which combines the properties of both pyridine and imidazole, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)pyridine typically involves the reaction of 2,6-dibromopyridine with 4,5-diphenyl-1H-imidazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The process involves the formation of carbon-nitrogen bonds through a cross-coupling reaction, which is facilitated by the palladium catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2,6-Bis(4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The imidazole rings can be oxidized to form imidazolium salts.
Reduction: The compound can be reduced to form dihydroimidazole derivatives.
Substitution: The hydrogen atoms on the imidazole rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Imidazolium salts.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the functional groups introduced.
科学的研究の応用
2,6-Bis(4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2,6-Bis(4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)pyridine largely depends on its application:
As a Ligand: It coordinates with metal ions through the nitrogen atoms of the imidazole rings and the pyridine ring, forming stable complexes.
Biological Activity: The compound interacts with biological targets such as enzymes or receptors, potentially inhibiting their activity or altering their function.
類似化合物との比較
Similar Compounds
2,6-Bis(4,5-dihydro-1H-imidazol-2-yl)pyridine: Lacks the phenyl groups on the imidazole rings.
2,6-Bis(4,5-diphenyl-1H-imidazol-2-yl)pyridine: Similar structure but without the dihydro component.
Uniqueness
2,6-Bis(4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)pyridine is unique due to the presence of both phenyl groups and dihydro components on the imidazole rings, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
特性
分子式 |
C35H29N5 |
|---|---|
分子量 |
519.6 g/mol |
IUPAC名 |
2,6-bis(4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)pyridine |
InChI |
InChI=1S/C35H29N5/c1-5-14-24(15-6-1)30-31(25-16-7-2-8-17-25)38-34(37-30)28-22-13-23-29(36-28)35-39-32(26-18-9-3-10-19-26)33(40-35)27-20-11-4-12-21-27/h1-23,30-33H,(H,37,38)(H,39,40) |
InChIキー |
APPVMXCHSLHBIP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2C(N=C(N2)C3=NC(=CC=C3)C4=NC(C(N4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


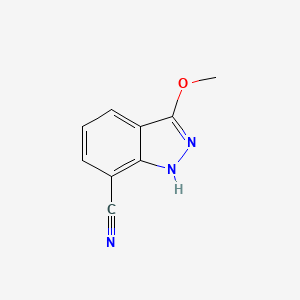
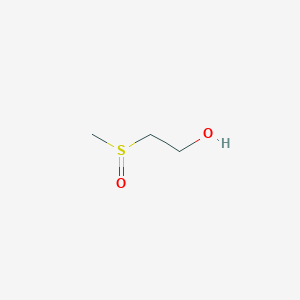
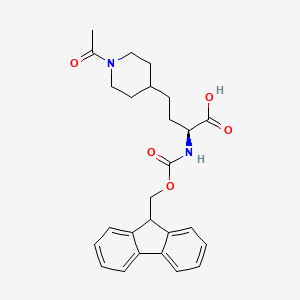
![2-[(1,4-Dihydro-5,6-Dimethyl-4-Oxothieno[2,3-d]Pyrimidin-2-ylThio]-N-(2-Fluorophenyl)-Acetamide](/img/structure/B12841467.png)
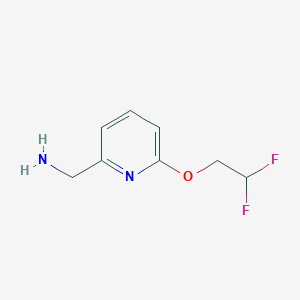
![2-[(E)-Phenylimino]-3-pyridin-4-ylmethyl-thiazolidin-4-one](/img/structure/B12841489.png)
